molecular formula C22H16O4 B14296308 4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol CAS No. 126026-45-7

4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol

Cat. No.: B14296308
CAS No.: 126026-45-7
M. Wt: 344.4 g/mol
InChI Key: QMDSEHDPZJPCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is a chemical compound characterized by the presence of a naphthalene core linked to two phenol groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol typically involves the reaction of 2,6-dihydroxynaphthalene with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. Its phenolic groups can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological and chemical activities. The naphthalene core provides structural stability and enhances its ability to interact with different molecular entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is unique due to its naphthalene core, which imparts specific electronic and structural properties that are not present in the similar compounds listed above. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

126026-45-7

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[6-(4-hydroxyphenoxy)naphthalen-2-yl]oxyphenol

InChI

InChI=1S/C22H16O4/c23-17-3-9-19(10-4-17)25-21-7-1-15-13-22(8-2-16(15)14-21)26-20-11-5-18(24)6-12-20/h1-14,23-24H

InChI Key

QMDSEHDPZJPCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC3=C(C=C2)C=C(C=C3)OC4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.